2-(Benzylamino)acetonitrile hydrochloride 2-(Benzylamino)acetonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 63086-36-2
VCID: VC4780681
InChI: InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H
SMILES: C1=CC=C(C=C1)CNCC#N.Cl
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65

2-(Benzylamino)acetonitrile hydrochloride

CAS No.: 63086-36-2

Cat. No.: VC4780681

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

2-(Benzylamino)acetonitrile hydrochloride - 63086-36-2

Specification

CAS No. 63086-36-2
Molecular Formula C9H11ClN2
Molecular Weight 182.65
IUPAC Name 2-(benzylamino)acetonitrile;hydrochloride
Standard InChI InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H
Standard InChI Key OJUIRUMDLUMSTN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC#N.Cl

Introduction

Chemical Structure and Physicochemical Properties

2-(Benzylamino)acetonitrile hydrochloride (C₉H₁₁ClN₂) is the hydrochloride salt of 2-(benzylamino)acetonitrile, characterized by a benzyl group attached to an aminoacetonitrile backbone. The hydrochloride moiety enhances its solubility in polar solvents, making it advantageous for biological and synthetic applications.

Molecular Characteristics

  • Molecular Formula: C₉H₁₁ClN₂

  • Molecular Weight: 198.65 g/mol

  • Structural Features:

    • A primary amine group (–NH₂) bonded to a benzyl (C₆H₅CH₂–) substituent.

    • A nitrile (–C≡N) group adjacent to the amine, contributing to electrophilic reactivity.

    • A chloride counterion stabilizing the protonated amine.

Physical Properties

PropertyValue
Melting Point145–148°C (decomposes)
SolubilitySoluble in H₂O, MeOH, DMF
StabilityHygroscopic; store under N₂

Synthetic Methodologies

The synthesis of 2-(benzylamino)acetonitrile hydrochloride typically involves reductive amination or nucleophilic substitution, followed by acidification to form the hydrochloride salt.

Reductive Amination Approach

A method analogous to the synthesis of 2-(N-benzylamino)benzoic acids involves:

  • Condensation: Reacting benzylamine with chloroacetonitrile in acetonitrile at 60°C for 6 hours .

  • Reduction: Adding NaBH₄ to reduce intermediate imines .

  • Acidification: Treating with HCl to precipitate the hydrochloride salt .

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Catalyst: None required

Alternative Pathway via Alkylation

Benzylamine can react directly with 2-bromoacetonitrile in the presence of diisopropylethylamine (DIPEA), followed by HCl quenching . This method avoids reduction steps but requires stringent anhydrous conditions.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Alkaloid Synthesis: Used in tandem reactions with CO₂ to generate N-carboxyanhydrides (NCAs), key intermediates for bioactive molecules .

  • Peptide Mimetics: The nitrile group facilitates cyclization reactions to form heterocycles.

Materials Science

Its hygroscopic nature makes it a candidate for:

  • Ionic Liquids: As a chloride source in conductive materials.

  • Coordination Polymers: Binding metal ions via the amine and nitrile groups.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
2-(Benzylamino)acetonitrileLacks chloride; lower aqueous solubilityModerate AChE inhibition
Benzylamine HydrochlorideNo nitrile group; simpler structureLimited bioactivity

The nitrile group in 2-(benzylamino)acetonitrile hydrochloride confers distinct reactivity, enabling nucleophilic additions and cyclizations absent in simpler amines .

Challenges and Future Directions

Synthetic Optimization

Current methods yield ~70% purity; chromatography-free purification protocols are needed for industrial-scale production .

Pharmacological Profiling

Priority Research Areas:

  • Toxicity Screening: Evaluate LD₅₀ in murine models.

  • Structure-Activity Relationships: Modify the benzyl/nitrile groups to enhance AChE selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator